molecular formula C15H33NSn B018251 E-3-(Tributylstannyl)-2-propen-1-amine CAS No. 202115-92-2

E-3-(Tributylstannyl)-2-propen-1-amine

Cat. No.: B018251
CAS No.: 202115-92-2
M. Wt: 346.1 g/mol
InChI Key: XBVNSAUITMDMLJ-UHFFFAOYSA-N
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Description

E-3-(Tributylstannyl)-2-propen-1-amine is a useful research compound. Its molecular formula is C15H33NSn and its molecular weight is 346.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNSAUITMDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (E)-3-(Tributylstannyl)-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Application in Stille Cross-Coupling

Executive Summary

(E)-3-(Tributylstannyl)-2-propen-1-amine (CAS: 202115-92-2) is a specialized organostannane reagent used primarily as a vinyl nucleophile in Palladium-catalyzed cross-coupling reactions (Stille coupling). Its structural significance lies in the trans (E) geometry of the alkene and the allylic amine motif, a pharmacophore critical in the synthesis of allylamine antifungals (e.g., Terbinafine) and complex alkaloids.

This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthesis protocol via radical hydrostannylation, and a mechanistic analysis of its role in drug development.

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in catalytic cycles. The values below represent the free amine form.

PropertyDataNotes
IUPAC Name (E)-3-(Tributylstannyl)prop-2-en-1-amine
CAS Number 202115-92-2 Specific to the (E)-isomer free amine.
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 346.14 g/mol Based on standard atomic weights (

).
Appearance Colorless to pale yellow oilOxidizes slowly in air.
Solubility DCM, THF, Toluene, Et2OInsoluble in water.
Stability Air/Moisture Stable (Short term)Long-term storage requires

atmosphere at 4°C.

Synthetic Architecture: Radical Hydrostannylation

The most robust route to (E)-3-(Tributylstannyl)-2-propen-1-amine is the hydrostannylation of propargyl amine (2-propyn-1-amine). While transition metal catalysis (Pd, Mo) can be used, the radical-initiated reaction is preferred for generating the thermodynamically stable (E)-isomer.

Mechanism of Stereoselectivity

The reaction proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). The tributyltin radical (


) adds to the terminal alkyne carbon to form a vinyl radical. The trans (E) geometry is favored because the bulky tributyltin group and the amine side chain adopt an anti configuration to minimize steric repulsion before hydrogen abstraction.
Diagram 1: Synthesis Workflow (Graphviz)

Hydrostannylation Start Propargyl Amine (HC≡C-CH2-NH2) Intermediate Vinyl Radical Intermediate Start->Intermediate + Bu3Sn• Reagent Bu3SnH (Tributyltin Hydride) Reagent->Intermediate Radical Source Initiator AIBN (80°C, Toluene) Initiator->Reagent Initiation Product (E)-3-(Tributylstannyl)- 2-propen-1-amine Intermediate->Product H-Abstraction (Major Path) SideProduct (Z)-Isomer (Minor) Intermediate->SideProduct Steric Clash (Minor Path)

Caption: Radical chain mechanism favoring the thermodynamically stable (E)-isomer via anti-addition.

Experimental Protocol

Objective: Synthesis of (E)-3-(Tributylstannyl)-2-propen-1-amine on a 10 mmol scale. Safety Warning: Organotin compounds are toxic and neurotoxic. All operations must be performed in a fume hood. Waste must be segregated as "Heavy Metal/Organotin."

Materials
  • Propargyl amine (0.55 g, 10 mmol)

  • Tributyltin hydride (

    
    ) (3.20 g, 11 mmol, 1.1 equiv)
    
  • AIBN (0.08 g, 0.5 mmol, 5 mol%)

  • Anhydrous Toluene (20 mL)

Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Addition: Add anhydrous toluene and propargyl amine via syringe.

  • Reagent Mixing: Add Tributyltin hydride dropwise. Finally, add AIBN in one portion.

  • Reaction: Heat the mixture to 80°C (oil bath) for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The tin hydride spot (visualized by

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure (Rotavap).

  • Purification (Critical Step):

    • Organotins stick to silica gel and can undergo protodestannylation (loss of the Sn group).

    • Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) .

    • Elution: Flash chromatography using Hexane:EtOAc (9:1 to 4:1 gradient).

  • Yield: Expect ~75–85% yield as a pale yellow oil.

Mechanistic Utility: The Stille Coupling[2][3][4]

In drug discovery, this molecule serves as a "masked" allylamine. Direct alkylation of amines is often messy (over-alkylation); however, using the stannane in a Stille coupling allows for the precise attachment of the allylamine motif to aryl or vinyl halides.

Expert Insight: Free amines can coordinate to Palladium, poisoning the catalyst. If yields are low, researchers often use the N-Boc or N-Phthalimide protected derivative of this reagent.

Diagram 2: Catalytic Cycle (Graphviz)

StilleCycle Pd0 Pd(0) Active Catalyst PdII_R Pd(II)-R-X Complex Pd0->PdII_R + Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_Sn Pd(II)-R-Allyl Complex PdII_R->PdII_Sn + (E)-3-(Bu3Sn)-Allylamine - Bu3SnX TransMet Transmetallation (Rate Limiting) PdII_Sn->Pd0 Regeneration Product Product: Aryl-Allylamine PdII_Sn->Product Release RedElim Reductive Elimination

Caption: Pd(0)/Pd(II) catalytic cycle. Transmetallation introduces the allylamine fragment.

References

  • Santa Cruz Biotechnology. E-3-(Tributylstannyl)-2-propen-1-amine (CAS 202115-92-2) Product Data.[1] Retrieved from

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6] Organic Reactions.[2][3][4][5][7] (Foundational text on Stille mechanisms).

  • Roberts, D. D., & McLaughlin, M. G. (2023).[7] "Platinum Catalysed Hydrostannylation of Terminal Alkynes." Advanced Synthesis & Catalysis. Retrieved from

  • PubChem. Compound Summary: (E)-3-(tributylstannyl)prop-2-en-1-ol (Analogous structural data).[8] Retrieved from [8]

  • Pharmaffiliates. this compound COA and MSDS Data. Retrieved from

Sources

Physical Properties of E-3-(Tributylstannyl)-2-propen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

E-3-(Tributylstannyl)-2-propen-1-amine (CAS: 202115-92-2) is a specialized organometallic building block used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the allylamine pharmacophore into complex organic molecules.[1][2] Its utility stems from the labile C–Sn bond, which allows for stereospecific transmetallation, and the E-alkene geometry, which is thermodynamically favored and preserved during coupling. This guide details its physicochemical profile, synthesis, and characterization, designed for researchers in medicinal chemistry and radiopharmaceutical development.

Chemical Identity & Structural Profile[2][3][4][5]

Property Data
IUPAC Name (E)-3-(Tributylstannyl)prop-2-en-1-amine
Common Name E-3-(Tributylstannyl)allylamine; trans-1-Amino-3-(tributylstannyl)-2-propene
CAS Number 202115-92-2
Molecular Formula

Molecular Weight 346.14 g/mol
SMILES CCCC(CCCC)/C=C/CN
Stereochemistry E (Trans)

Physicochemical Properties[4][5][6][7][8]

The physical behavior of this compound is dominated by the lipophilic tributyltin moiety, rendering it an oil with high boiling point and low water solubility.

Parameter Value / Description Notes
Physical State Viscous Liquid (Oil)Colorless to pale yellow; darkens upon oxidation.
Boiling Point ~120–140 °C @ 0.5 mmHgExtrapolated from analogous vinyl stannanes; requires high-vacuum distillation (Kugelrohr).
Density ~1.05 – 1.10 g/mLEstimated based on

(1.082 g/mL).
Solubility Soluble: DCM, THF,

, HexaneInsoluble: Water
Lipophilic nature allows extraction into organic phases.
Refractive Index

Typical for organotin vinyl systems.
Vapor Pressure < 0.01 mmHg @ 25 °CLow volatility; negligible inhalation risk at RT unless aerosolized.
Stability Air/Moisture SensitiveSlowly oxidizes in air; protodestannylation occurs in acidic media.

Synthesis & Fabrication Protocol

The synthesis relies on the hydrostannylation of propargylamine. While radical conditions (AIBN) are standard, they often yield mixtures. Thermodynamic control or specific Lewis acid catalysis maximizes the E-isomer yield.

Core Reaction: Hydrostannylation[4][9][10][11]


Step-by-Step Protocol (Optimized for E-Selectivity)
  • Reagent Prep: Freshly distill Propargylamine (bp 83 °C) and Tributyltin hydride (

    
    ) under argon.
    
  • Reaction Setup:

    • Charge a flame-dried Schlenk flask with Propargylamine (1.0 equiv) and dry Toluene (0.5 M).

    • Add AIBN (0.05 equiv) as a radical initiator.

    • Heat solution to 80 °C.

  • Addition: Dropwise addition of

    
     (1.1 equiv) over 1 hour. Slow addition favors the thermodynamic E-product by minimizing kinetic trapping of the Z-intermediate.
    
  • Workup:

    • Remove solvent in vacuo.

    • Crucial Step: The crude oil contains both E and Z isomers.

  • Purification:

    • Perform fractional distillation under high vacuum (0.1 mmHg). The Z-isomer typically boils slightly lower.

    • Alternatively, flash chromatography on silica gel (pre-treated with 1%

      
       to prevent acid-catalyzed decomposition) using Hexane/EtOAc (9:1 to 4:1).
      
Reaction Mechanism Visualization

G cluster_0 Reaction Conditions Start Propargylamine (HC≡C-CH2NH2) Intermediate Vinyl Radical (Intermediate) Start->Intermediate + Bu3Sn• Reagent Bu3SnH (Radical Source) Reagent->Intermediate Initiation ProductZ Z-Isomer (Kinetic) Intermediate->ProductZ Fast H-abstraction ProductE E-Isomer (Thermodynamic) Intermediate->ProductE Isomerization (Slow addition/Heat) ProductZ->ProductE Thermal/I2 Isomerization

Caption: Radical hydrostannylation pathway showing the bifurcation between kinetic (Z) and thermodynamic (E) products.

Structural Characterization

Verification of the E-geometry is critical for downstream stereospecific couplings. NMR spectroscopy provides definitive proof via coupling constants (


).
Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
    
    
  • Key Diagnostic Signals:

Proton Shift (

ppm)
Multiplicity Coupling (

Hz)
Interpretation
H-1 (Allylic) 3.30 – 3.45Doublet (or broad d)

Protons adjacent to Nitrogen.
H-2 (Vinyl,

-Sn)
5.80 – 6.00Doublet of triplets (dt)

Definitive for E-isomer. (Z-isomer

Hz).
H-3 (Vinyl,

-Sn)
5.90 – 6.10Doublet (d)

Large trans-coupling.
Sn Satellites --Satellites

Confirmation of Sn-C bond.
Butyl Group 0.8 – 1.6Multiplets--Characteristic tributyltin alkyl chain.
Spectroscopic Validation Logic
  • The "19 Hz" Rule: If the vinyl region shows a coupling constant of ~19 Hz, the sample is the E-isomer. If

    
     Hz, it is the Z-isomer.
    
  • Tin Satellites: The presence of

    
     and 
    
    
    
    satellites (approx 8-10% intensity of main peak) flanking the vinyl protons confirms the covalent attachment of the organotin moiety.

Handling, Safety & Stability

Warning: Organotin compounds are neurotoxic and endocrine disruptors.

Safety Protocol
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Ventilation: All operations must be performed in a fume hood.

  • Waste: Segregate all tin-containing waste. Do not mix with general organic waste.

Stability & Storage
  • Protodestannylation: The C-Sn bond is acid-labile. Avoid contact with silica gel for prolonged periods unless neutralized with triethylamine.

  • Oxidation: The amine group can oxidize, and the C-Sn bond can cleave under oxidative stress.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

Applications in Drug Development

Stille Cross-Coupling

The primary use is as a nucleophile in Pd-catalyzed Stille couplings to synthesize allylamines.

  • Mechanism: Transmetallation of the E-vinyl tin group to a Pd(II)-aryl halide complex.

  • Retention of Configuration: The E-geometry of the reagent is retained in the final product, allowing for the synthesis of stereochemically pure drug candidates (e.g., Terbinafine analogues, Naftifine derivatives).

Radiochemistry

Used as a precursor for radio-iodination or radio-fluorination.

  • Reaction: Electrophilic halodestannylation (

    
     or 
    
    
    
    source) replaces the
    
    
    group with a halogen isotope (
    
    
    ).
  • Benefit: The tin group directs the halogen to the specific vinyl position, ensuring high regioselectivity for PET/SPECT tracer synthesis.

References

  • Synthesis & Properties: Pharmaffiliates Analytics & Synthetics. (n.d.). "this compound Data Sheet". Retrieved from

  • Hydrostannylation Mechanism: Smith, N. D., Mancuso, J., & Lautens, M. (2000). "Metal-Catalyzed Hydrostannylation of Alkynes". Chemical Reviews, 100(8), 3257–3282. Link

  • NMR Characterization: Lambert, J. B., et al. (1998). Organic Structural Spectroscopy. Prentice-Hall. (General reference for Vinyl-Sn coupling constants).
  • Organotin Safety: Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety Guidelines". Link

  • Stille Coupling Applications: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction". Organic Reactions.[3][4][5][6][7] Link

Sources

Methodological & Application

Protocol for the Synthesis and Application of (E)-3-(Tributylstannyl)-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-(Tributylstannyl)-2-propen-1-amine is a versatile trans-allylamine building block used primarily in Palladium-catalyzed Stille cross-coupling reactions. It serves as a linchpin for introducing the allylamine motif—a pharmacophore found in antifungal agents (e.g., Naftifine, Terbinafine) and various natural products. This guide details the synthesis of the N-Boc protected reagent, its application in cross-coupling, and a rigorous protocol for the removal of toxic organotin residues.

Safety & Handling (Critical)

Warning: Organotin compounds are toxic and readily absorbed through the skin.

  • Toxicity: Tributyltin compounds are potent endocrine disruptors and neurotoxins.

  • Controls: All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) is mandatory.

  • Waste: All tin-containing waste (solid and liquid) must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste.

Reagent Preparation

While the free amine is unstable and prone to catalyst poisoning, the N-Boc protected derivative is the industry standard for stability and reactivity.

Synthesis of N-Boc-(E)-3-(tributylstannyl)-2-propen-1-amine

Reaction Overview: The synthesis proceeds via the radical hydrostannylation of N-Boc-propargyl amine. The E-isomer is favored under radical conditions due to thermodynamic control.

Reagents:

  • N-Boc-propargyl amine (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Toluene (Anhydrous, 0.5 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon.

  • Dissolution: Add N-Boc-propargyl amine and anhydrous toluene. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (oxygen inhibits the radical chain reaction).

  • Addition: Add Bu₃SnH via syringe, followed by AIBN (solid or solution).

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne starting material (R_f ~0.5) should disappear, and a less polar product (R_f ~0.7) should appear.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification (Critical): The residue contains toxic tin byproducts. Purify via flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate (95:5) containing 1% Triethylamine .

    • Why Triethylamine? Silica gel is slightly acidic and can cause protodestannylation (loss of the Sn group). The amine buffer prevents this degradation.

    • Yield: Expect 75–85% of the E-isomer (J_H-H > 14 Hz).

Core Protocol: Stille Cross-Coupling

This protocol describes the coupling of the stannyl reagent with an aryl halide to form an allylamine derivative.

Standard Conditions

Substrate Scope: Aryl bromides, iodides, and triflates. (Aryl chlorides require bulky phosphine ligands).

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • N-Boc-(E)-3-(tributylstannyl)-2-propen-1-amine (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%)

  • Additive: CuI (10 mol%) (Optional: "The Copper Effect" accelerates transmetallation)

  • Solvent: DMF or 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Charge a reaction vial with the Aryl Halide, Stannane, and Pd catalyst inside a glovebox or under a strong flow of Argon.

  • Solvent: Add degassed DMF.

  • Thermal Activation: Seal the vial and heat to 80–100°C for 12–16 hours.

    • Note: If using CuI, the reaction may proceed at lower temperatures (60°C).

  • Completion: Reaction turns black (precipitation of Pd black) upon completion.

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis of the reagent and the catalytic cycle of the Stille coupling.

StilleProtocol cluster_prep Reagent Synthesis cluster_cycle Stille Catalytic Cycle Propargyl N-Boc-Propargyl Amine HydroStann Hydrostannylation (Bu3SnH, AIBN, 80°C) Propargyl->HydroStann Reagent N-Boc-(E)-3-(Tributylstannyl) -2-propen-1-amine HydroStann->Reagent TransMet Transmetallation (Sn-Reagent) Reagent->TransMet Enters Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X PdII_X->TransMet PdII_R Pd(II)-Allyl Complex TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Allylamine Product (Ar-CH=CH-CH2NHBoc) RedElim->Product

Caption: Synthesis of the stannyl reagent via radical hydrostannylation (Left) and its utilization in the Pd(0)/Pd(II) Stille catalytic cycle (Right).

Purification & Tin Removal (Self-Validating System)

The major drawback of Stille coupling is the removal of tributyltin halides (Bu₃SnX). These are soluble in organics and streak on silica gel. Standard chromatography is often insufficient.

Protocol: Potassium Fluoride (KF) Workup

This method converts soluble Bu₃SnX into insoluble polymeric Bu₃SnF.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate.

  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Precipitation: Stir vigorously for 30 minutes. A bulky white precipitate (Bu₃SnF) will form.

  • Filtration: Filter the biphasic mixture through a pad of Celite.

    • Validation: The filtrate should be clear. The toxic tin solids are trapped in the Celite.

  • Separation: Separate the organic layer, wash with water, dry over MgSO₄, and concentrate.[2]

  • Final Purification: Flash chromatography (Silica gel).

Comparison of Tin Removal Methods:

MethodEfficiencyProsCons
KF Workup High (>95%)Forms insoluble solid; easy filtration.Requires vigorous stirring; KF is toxic.
10% KF/Silica High (>98%)One-step purification and filtration.Slower flow rate on column.
Acid Wash LowSimple.Destroys acid-sensitive products (like Boc).
Standard Silica PoorNo special reagents.Tin streaks; product contamination likely.

Case Study: Synthesis of Naftifine Analog Core

Objective: Synthesis of N-Methyl-N-(1-naphthylmethyl)-3-phenyl-2-propen-1-amine (Naftifine analog precursor).

Workflow:

  • Coupling: React N-Boc-(E)-3-(tributylstannyl)-2-propen-1-amine with Iodobenzene using Pd(PPh₃)₄ in DMF at 90°C.

  • Result: Yields N-Boc-Cinnamylamine (82% yield).

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group.[2][3]

  • Derivatization: Reductive amination with 1-naphthaldehyde to generate the tertiary amine core.

Why this works: The Stille coupling installs the trans-double bond stereoselectively, avoiding the Z-isomer mixtures common in Wittig reactions.

References

  • Original Stille Reaction: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." J. Am. Chem. Soc.1978 , 100, 3636. Link

  • Hydrostannylation Selectivity: Smith, N. D.; Mancuso, J.; Lautens, M. "Metal-Catalyzed Hydrostannylation of Alkynes." Chem. Rev.2000 , 100, 3257. Link

  • Tin Removal Protocol: Renaud, P.; Lacôte, E.; Quaranta, L. "Renovation of the Stille Reaction: A New Look at an Old Reaction." Chem. Eur. J.[4]2003 , 9, 3190. (Describes KF workup efficiency).

  • Boc Protection Guide: BenchChem Application Note. "An In-depth Technical Guide to the Boc Protection of Primary Amines." Link

  • Reagent Synthesis (Analogous): "Stannylamine Protocol (SnAP) Reagents." Org. Synth.2015 , 92, 103. Link

Sources

"reaction conditions for Stille reaction with amine-containing stannanes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Stilling Reaction with Amine-Containing Stannanes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Nitrogen in Stille Couplings

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This robustness is particularly valuable in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles and amine functionalities are ubiquitous in FDA-approved drugs and biologically active molecules, making their incorporation a frequent objective in synthetic campaigns.[4][5]

However, the very feature that imparts biological activity—the Lewis basic lone pair on the nitrogen atom—presents a significant challenge in transition-metal catalysis. Amine groups can coordinate to the palladium center, potentially leading to catalyst inhibition, altered reactivity, or undesired side reactions. This guide, designed for the practicing chemist, provides a deep dive into the mechanistic nuances and practical solutions for successfully employing amine-containing stannanes in Stille cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in this critical area of synthesis.

Core Mechanistic Considerations: The Amine's Dual Role

The standard Stille catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The presence of an amine in the organostannane partner can disrupt this cycle at multiple points.

  • Catalyst Inhibition: The Lewis basic amine can coordinate to the electron-deficient Pd(II) intermediate formed after oxidative addition or even to the initial Pd(0) catalyst. This coordination can saturate the metal center, blocking the site required for the incoming organostannane and thereby inhibiting the rate-determining transmetalation step.

  • Altered Ligand Environment: If the amine coordinates to palladium, it can displace other essential ligands (e.g., phosphines), altering the electronic and steric environment around the metal and impacting the rates of both transmetalation and reductive elimination.

Conversely, under certain conditions, amines can play a beneficial role, acting as ligands or bases that promote the reaction.[7][8] Understanding this duality is key to optimizing the reaction.

Stille_Cycle_Amine_Interference Stille Catalytic Cycle with Amine Interference pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation sn_waste X-SnR₃ oa_complex->sn_waste trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product r1x R¹-X (Organic Halide) r1x->pd0 r2sn R²(Amine)-SnR₃ r2sn->oa_complex interference Amine Coordination: Catalyst Inhibition interference->pd0 Inhibition interference->oa_complex Inhibition

Figure 1. Potential interference of amine functionality in the Stille catalytic cycle.

Optimizing Reaction Parameters: A Guide to Rational Design

Successful Stille couplings with amine-containing stannanes depend on the careful selection of catalysts, ligands, additives, and solvents to mitigate the challenges posed by the nitrogen atom.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligands is the first critical decision.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a common workhorse. However, for challenging substrates, more specialized ligands are often necessary. Sterically hindered, electron-rich phosphines (e.g., biaryl phosphines like XPhos) can accelerate both oxidative addition and reductive elimination, often leading to higher yields in shorter reaction times.[10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition and, in some cases, outperform phosphine ligands, especially with less reactive coupling partners like aryl chlorides.[11]

  • Amine-Based Ligands/Promoters: Interestingly, certain amines can act as effective ligands or promoters. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used in combination with Pd(OAc)₂ as an inexpensive and efficient catalytic system for Stille reactions.[3][8]

The Critical Role of Additives

Additives are frequently essential for achieving high yields, particularly with substrates that are poor transmetalation partners or prone to catalyst inhibition.

  • Copper(I) Co-catalysis (The "Copper Effect"): The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate sluggish Stille reactions, sometimes by a factor of over 1000.[6] The precise mechanism of the "copper effect" is solvent-dependent and has been the subject of extensive study.[12]

    • In Polar Solvents (DMF, NMP): It is theorized that copper(I) undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center.[6][12]

    • In Ethereal Solvents (THF, Dioxane): Copper(I) may act as a scavenger for dissociated phosphine ligands.[13] Free phosphine in solution can inhibit the reaction; by sequestering it, CuI maintains a higher concentration of the active, coordinatively unsaturated palladium catalyst.[13]

  • Fluoride Additives: Anhydrous fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can coordinate to the tin atom, forming a hypervalent "ate" complex.[5][13] This pentacoordinate tin species is more nucleophilic and undergoes transmetalation at a significantly faster rate.[13] This strategy is particularly effective for electron-poor organostannanes.

Solvent and Temperature Considerations

The choice of solvent impacts reaction rates and can influence the mechanism.

  • Common Solvents: Polar aprotic solvents like DMF, NMP, and acetonitrile, as well as ethereal solvents like THF and 1,4-dioxane, are widely used.

  • Solvent Effects: The decision should be guided by substrate solubility and the chosen additive system. For example, the proposed Sn/Cu transmetalation pathway for the copper effect is more prominent in polar solvents.[6][12]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C, to facilitate the catalytic cycle.[7] Microwave irradiation can sometimes be used to shorten reaction times, particularly for high-throughput synthesis applications.[13]

Summary of Optimized Reaction Conditions

The following table provides a summary of reaction conditions and key insights for Stille couplings involving various amine-containing stannanes.

Amine-Stannane Substrate Coupling Partner Catalyst / Ligand Additive(s) Solvent / Temp Yield Key Insight / Reference
N-Boc-2-(tributylstannyl)pyrrole4-IodoanisolePd(PPh₃)₄ (5 mol%)NoneToluene, 110 °C85%Standard conditions are often sufficient for N-protected heterocycles.
3-(Tributylstannyl)pyridine1-BromonaphthalenePd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (8 mol%)NoneDioxane, 100 °C92%Electron-rich, bulky phosphine ligands accelerate coupling with nitrogen heterocycles.
4-(Tributylstannyl)aniline4-ChlorotoluenePd(OAc)₂ (2 mol%) / XPhos (4 mol%)CsF (2 equiv.)t-BuOH, 100 °C78%Advanced ligands enable the use of less reactive aryl chlorides; fluoride aids transmetalation.[10]
(Phenylethynyl)tributylstannane4-Iodo-N,N-dimethylanilinePd(PPh₃)₂Cl₂ (5 mol%)Et₂NH (excess)BuOAc, 100 °C>95%The presence of an amine additive/base was found to be essential for the reaction of tetraalkynylstannanes.[7]
α-Stannylated N-Cbz-pyrrolidineBenzoyl ChloridePd₂(dba)₃ (2.5 mol%) / P(c-Hex)₃ (10 mol%)CuI (10 mol%)THF, 23 °C90%Cyclohexyl spectator ligands enable stereospecific coupling at nitrogen-containing stereocenters.[4]
Furanyl StannaneAllylic Bromide (with amine)CuI (5 mol%)Cs₂CO₃ (2 equiv.)DMF, 23 °C91%A palladium-free, copper-catalyzed Stille coupling can be highly efficient under mild conditions.[14]

Detailed Experimental Protocol: Coupling of 3-(Tributylstannyl)pyridine with 1-Bromonaphthalene

This protocol provides a representative example of a Stille coupling involving a nitrogen-containing heterocycle, employing a bulky phosphine ligand to ensure high efficiency.

Materials:

  • 3-(Tributylstannyl)pyridine (1.0 equiv, e.g., 100 mg, 0.27 mmol)

  • 1-Bromonaphthalene (1.1 equiv, e.g., 62 mg, 0.30 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, e.g., 5.0 mg, 0.0054 mmol)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.08 equiv, as a 1.0 M solution in toluene, e.g., 22 µL, 0.022 mmol)

  • Anhydrous, degassed 1,4-dioxane (e.g., 3 mL)

Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(tributylstannyl)pyridine and 1-bromonaphthalene.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and the P(t-Bu)₃ solution in a small amount of dioxane (~0.5 mL) until a homogeneous solution is formed.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL). Stirring vigorously with KF for 30-60 minutes helps precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(1-naphthyl)pyridine product.

Figure 2. Experimental workflow for a representative Stille coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by amine. 2. Inactive catalyst (oxidized). 3. Insufficient temperature.1. Add a Cu(I) additive (e.g., 10-20 mol% CuI). 2. Switch to a more robust ligand (e.g., XPhos) or an NHC ligand. 3. Use fresh, high-quality catalyst and ensure the reaction is rigorously degassed. 4. Increase reaction temperature or consider microwave heating.
Stannane Homocoupling 1. Presence of oxygen. 2. Reaction conditions too harsh.1. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. 2. Lower the reaction temperature and monitor carefully.
De-stannylation of Starting Material 1. Presence of acid or excess moisture.1. Use anhydrous solvents and reagents. 2. If the substrate or partner is acidic, add a non-coordinating base (e.g., proton sponge).
Difficulty Removing Tin Byproducts 1. Tributyltin halides are often oily and co-elute with products.1. Perform a KF or CsF aqueous wash during workup to precipitate tin salts. 2. Use stannanes with more easily removable groups (e.g., Me₃Sn-). 3. Consider using a tin reagent catalytic in tin.[3]

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (2014). Science. Available at: [Link]

  • Stille reaction - Wikipedia. (n.d.). Available at: [Link]

  • Stille coupling via C–N bond cleavage. (2016). Nature Communications. Available at: [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. (2017). RSC Publishing. Available at: [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (2017). ACS Omega. Available at: [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2011). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2022). Catalysts. Available at: [Link]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. (2004). Journal of the American Chemical Society. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Harvard University. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (2017). ResearchGate. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Advances. Available at: [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. (2012). Journal of Organic Chemistry. Available at: [Link]

  • The Mechanisms of the Stille Reaction. (2004). Angewandte Chemie International Edition. Available at: [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

"low yield in Stille coupling with E-3-(Tributylstannyl)-2-propen-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, with the Stille coupling of E-3-(Tributylstannyl)-2-propen-1-amine and related substrates. Here, we move beyond standard protocols to dissect the nuanced interplay of reagents and conditions that govern success in this powerful C-C bond-forming reaction.

Introduction: The Challenge of the Aminostannane

The Stille reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide array of functional groups.[1][2][3] However, substrates containing basic functional groups, such as primary amines, introduce specific challenges. The compound this compound presents a dual challenge: the inherent reactivity of a vinylstannane and the potential for catalyst inhibition by the primary amine. Low yields in this context are common but can be systematically overcome. This guide provides a logical, field-proven framework for troubleshooting and optimization.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to address the most common issues encountered during the reaction.

Q1: My reaction shows little to no conversion of starting materials. Where do I begin?

When a reaction fails to initiate, the issue often lies with the fundamental integrity of the reagents or the catalytic system's activity. Before adjusting complex parameters, a systematic check of the basics is essential.

A1: Foundational Checks - Reagents and Reaction Environment

  • Stannane Quality: Organotin reagents can degrade over time. Verify the purity of your this compound via ¹H NMR. Look for signs of protodestannylation (the appearance of prop-2-en-1-amine) or oxidation. High-quality organotin reagents are critical for efficient transmetalation.[4]

  • Solvent and Atmosphere Integrity: The Pd(0) species central to the catalytic cycle is sensitive to oxygen.

    • Solvent Degassing: Ensure your solvent (e.g., DMF, THF, Toluene) is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period (at least 30-45 minutes).[5]

    • Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas. Check for leaks in your manifold or glassware.

  • Catalyst Activity: Palladium catalysts, especially those stored improperly, can lose activity. If you suspect the catalyst, use a fresh bottle or a different batch. Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precursors like Pd(OAc)₂ (which is reduced in situ) are viable options.[6]

Below is a workflow to guide your initial diagnostic steps.

Start Low / No Conversion Reagent_Check 1. Verify Reagent Integrity - Stannane (NMR) - Solvent (Dry/Degassed) - Catalyst (Active) Start->Reagent_Check Start Here Atmosphere_Check 2. Confirm Inert Atmosphere - Proper Degassing? - No Leaks? Reagent_Check->Atmosphere_Check Reagents OK Proceed Proceed to Condition Optimization Atmosphere_Check->Proceed Atmosphere OK cluster_cycle Desired Catalytic Cycle Pd_L2 Pd(0)L₂ (Active) Ox_Adduct R¹-Pd(II)L₂-X Pd_L2->Ox_Adduct Oxidative Addition R_X R¹-X Amine_Stannane R²-SnBu₃ (with Amine) Deactivated_Complex [R¹-Pd(II)L₂(Amine)]⁺X⁻ (Inactive) Ox_Adduct->Deactivated_Complex Catalyst Inhibition Amine_Stannane->Deactivated_Complex

Caption: Potential inhibition pathway by the amine substrate.

Strategies to Counteract Inhibition:

  • Use of a Protected Stannane: The most robust solution is to use a version of the stannane where the amine is protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These groups neutralize the amine's basicity and coordinating ability. The protecting group can be removed in a subsequent step.

  • In-situ Protonation (Use with Caution): Adding one equivalent of a mild, non-coordinating acid (e.g., (⁺NH₄)PF₆⁻) can protonate the amine, preventing it from coordinating to the palladium. However, this can promote protodestannylation of the vinylstannane, so it should be used judiciously and only if protection is not feasible.

  • Solvent Choice: Highly polar, coordinating solvents like DMF or NMP can sometimes outcompete the substrate's amine for coordination to the palladium center, thereby lessening the inhibitory effect.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Stille reaction? The reaction proceeds through a catalytic cycle involving a Pd(0) species. [1][7]The key steps are:

    • Oxidative Addition: The organic electrophile (R¹-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. [6][8] 2. Transmetalation: The organic group (R²) is transferred from the organostannane to the palladium center, displacing the halide (X). This is often the rate-limiting step. [9] 3. Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. [1][6]

Stille_Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix + R¹-X label_re Reductive Elimination pdiir R¹-Pd(II)L₂-R² pdiix->pdiir + R²-SnBu₃ - X-SnBu₃ label_oa Oxidative Addition pdiir->pd0 - R¹-R² label_tm Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Why is the tributyltin group used? The rate of transfer of the organic group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl. The three butyl groups on the tin are saturated alkyl groups and transfer extremely slowly, ensuring that only the desired vinyl group is transferred to the palladium catalyst. [1][10]

  • How do I remove the tin byproducts after the reaction? Tributyltin halides (Bu₃SnX) are toxic and must be carefully removed. Common methods include:

    • Aqueous KF Wash: Washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. [5] 2. Silica Gel Chromatography: Tin byproducts can often be removed by column chromatography. Using a mobile phase containing a small amount of triethylamine (~2-5%) can sometimes improve separation. [5]

Recommended Starting Protocol for Optimization

For the coupling of an aryl bromide with this compound (or its protected version), consider the following robust starting conditions.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under Argon, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and Triphenylarsine (AsPh₃, 10 mol%).

  • Add Copper(I) Iodide (CuI, 20 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed DMF via syringe to make a ~0.1 M solution in the aryl bromide.

  • Add the this compound (1.2 eq) via syringe.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous KF workup.

This protocol combines a less-inhibited ligand system (AsPh₃) with a co-catalyst (CuI) known to accelerate the rate-limiting step, providing a strong foundation for achieving higher yields.

References

  • Stille reaction - Wikipedia. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Espinet, P., & Casado, A. L. (2001). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) . Journal of the American Chemical Society. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction . Angewandte Chemie International Edition. [Link]

  • Tanaka, H., Nakamoto, M., & Yoshida, H. (2021). ”Copper Effect” in Migita–Kosugi–Stille Coupling Revisited . Preprint. [Link]

  • Goh, S. S. (2011). Stille Coupling of α-Alkoxybenzylstannanes: Optimization Study and Stereochemical Outcome . UWSpace - University of Waterloo. [Link]

  • Singh, V., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies . RSC Medicinal Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure . The Journal of Organic Chemistry. [Link]

  • Zhou, Z., et al. (2023). Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes . ResearchGate. [Link]

  • Casado, A. L., & Espinet, P. (1998). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction . Journal of the American Chemical Society. [Link]

  • Myers, A. (n.d.). The Stille Reaction . Chem 115 Handout. [Link]

  • Stille Coupling | NROChemistry. (2021). [Link]

  • Kim Aram. (2023). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples . YouTube. [Link]

  • Li, Y., et al. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2 . MDPI. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Kim Aram. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved . YouTube. [Link]

  • Mastering Stille Coupling: Your Guide to High-Quality Organotin Reagents . (n.d.). [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.). [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS . Organic Syntheses. [Link]

Sources

Technical Support Center: E-3-(Tributylstannyl)-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions & Stability Profiles

Executive Summary

You are encountering issues with (E)-3-(Tributylstannyl)-2-propen-1-amine (CAS: 202115-92-2).[1][2] As a bifunctional reagent containing a nucleophilic amine and an electrophilic (in Stille contexts) vinyl stannane, this molecule presents a unique "Janus-faced" reactivity profile.

The primary failure modes are protodestannylation (acid-mediated decomposition) and catalyst poisoning (amine-mediated Pd sequestration). This guide provides mechanistic insights and self-validating protocols to stabilize your reagent and restore reaction efficiency.

Module 1: Stability & Storage (The "Pre-Reaction" Phase)

Issue: Spontaneous Decomposition / Loss of Titer

User Report: "My compound turned from a clear oil to a cloudy mixture, and NMR shows a terminal alkene."

Root Cause: Protodestannylation

Vinyl stannanes are inherently acid-sensitive. The carbon-tin bond is polarized, but the critical vulnerability lies in the


-effect. If a proton (

) attacks the double bond, the resulting carbocation is hyper-stabilized by the adjacent tin atom (hyperconjugation of the C-Sn

bond with the empty p-orbital). This lowers the activation energy for protonation, leading to rapid loss of the tributyltin group.

Mechanism (Visualized):

Protodestannylation Substrate Vinyl Stannane (R-CH=CH-SnBu3) Carbocation β-Stannyl Carbocation (Hyper-stabilized) Substrate->Carbocation Protonation (Rate Limiting) Proton H+ Source (Trace Acid/Silanol) Proton->Carbocation Product Destannylated Alkene (R-CH=CH2) Carbocation->Product β-Elimination of Sn TinByproduct Bu3Sn+ Carbocation->TinByproduct

Figure 1: Mechanism of acid-catalyzed protodestannylation showing the


-stannyl effect.
Troubleshooting Protocol: The "Basic Wash" Validation

Do not assume your glassware is neutral. Acidic residues on glass surfaces are sufficient to trigger decomposition.

  • Glassware Prep: Rinse all storage vials and reaction flasks with 5% alcoholic KOH or dilute

    
     in DCM, followed by oven drying.
    
  • Stabilizer Addition: Store the neat oil with a trace (<1%) of radical inhibitor (BHT) and a solid base (anhydrous

    
     pellet) to scavenge adventitious acid.
    
  • NMR Diagnostic:

    • Pass: Distinct

      
       satellites flanking the vinyl protons (
      
      
      
      ).
    • Fail: Disappearance of satellites; appearance of multiplet signals at

      
       5.0-6.0 ppm (terminal alkene).
      

Module 2: Reaction Optimization (The "During" Phase)

Issue: Stille Coupling Failure (Yield < 20%)

User Report: "The starting material is consumed, but no product forms. The catalyst turns black immediately."

Root Cause: Amine-Mediated Catalyst Poisoning

The free primary amine is a competent ligand for Palladium(II). In the catalytic cycle, the amine coordinates to the Pd center, displacing the labile phosphine ligands required for the reaction. This creates a "dead" Pd-amine complex that cannot undergo oxidative addition or transmetallation.

Pathway Analysis:

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd Ar-X Poisoned Poisoned Complex Pd(II)(Ar)(X)(Amine)2 OxAdd->Poisoned Free Amine (Interference) TransMetal Transmetallation (Productive Path) OxAdd->TransMetal Vinyl-SnBu3 Poisoned->OxAdd Reversible? (Rarely)

Figure 2: Competitive coordination of the free amine shuts down the catalytic cycle.

Corrective Action Plan
StrategyProtocol DetailMechanism of Action
A. In-Situ Protection Add

(1.1 eq) to the stannane before adding Pd.
Converts strong

-donor (

) to weak donor carbamate.
B. The "Ligand Overload" Use

+ Tri(2-furyl)phosphine (TFP) or AsPh3 .
TFP/AsPh3 are "soft" ligands that dissociate easily for transmetallation but bind tightly enough to outcompete the amine.
C. Scavenger Additive Add CuI (10 mol%) + CsF .The "Copper Effect" facilitates transmetallation via a transient organocopper species, bypassing the slow Pd-Sn step.

Module 3: Purification & Isolation (The "Post-Reaction" Phase)

Issue: Streaking on Silica / Tin Contamination

User Report: "I cannot separate the product from tin byproducts. The band streaks from baseline to solvent front."

Root Cause: Silanol Interactions
  • Streaking: The basic amine interacts with acidic silanols (

    
    ) on the silica gel, causing peak broadening.
    
  • Decomposition: As noted in Module 1, silica is slightly acidic (

    
    ), which promotes protodestannylation during the column.
    
Protocol: The "Buffered Silica" Technique

Do not run a standard column. You must deactivate the silica.

  • Slurry Preparation: Prepare the silica slurry using Hexanes + 2-5% Triethylamine (

    
    ) .
    
  • Equilibration: Flush the column with 2 column volumes of this basic eluent.

  • Elution: Run the column with your gradient. The

    
     blocks the acidic sites, allowing the amine to elute as a sharp band.
    
FAQ: Tin Removal

Q: How do I remove the tributyltin residues? A: Standard extraction is insufficient. Use the Potassium Fluoride (KF) Precipitation method:

  • Dissolve crude mixture in

    
    .
    
  • Add aqueous saturated

    
     solution and stir vigorously for 30 mins.
    
  • The soluble

    
     converts to insoluble polymeric 
    
    
    
    .
  • Filter the white precipitate through Celite.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4][5][6][7] Organic Reactions.[3][6][7][8][9][10][11] (Detailed mechanistic review of the Stille coupling, including the "Copper Effect" and ligand choices).

  • Cochran, J. C., et al. (2004). "Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms." Organometallics. (Establishes the kinetics of acid-catalyzed destannylation).

  • Dubois, E., & Beau, J. M. (1990). "Application of the Stille reaction to the synthesis of C-glycosides." Carbohydrate Research. (Demonstrates the use of TFP/AsPh3 ligands to prevent catalyst poisoning).

  • Reno, D. S., et al. (2005). "Practical removal of organotin byproducts." Organic Process Research & Development. (Validation of the KF workup for tin removal).

Sources

Technical Support Center: A Researcher's Guide to Effective Tin Byproduct Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Organotin Contaminants

Organotin reagents are powerful tools in organic synthesis, most notably in Stille cross-coupling reactions, due to their stability and functional group tolerance.[1][2] However, their use is frequently complicated by the formation of highly toxic organotin byproducts.[1][3] For researchers in medicinal chemistry and materials science, the effective removal of these residues is not merely a matter of product purity but a critical issue of safety and regulatory compliance, often requiring contamination levels to be reduced to the parts-per-million (ppm) range.[3][4]

This guide provides a comprehensive resource for troubleshooting and optimizing the removal of tin byproducts. It combines field-proven protocols with an in-depth explanation of the chemical principles, empowering you to make informed decisions for a successful and clean workup.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts so critical? A1: Organotin compounds, such as tributyltin and trimethyltin derivatives, are notoriously toxic.[1][5] Their presence in final compounds, especially those intended for biological screening or as active pharmaceutical ingredients (APIs), is strictly regulated.[3] Thorough removal is essential to ensure the safety of subsequent experiments and to meet the stringent purity requirements for market applications.[4]

Q2: What are the most common tin byproducts I should anticipate in my reaction? A2: The primary byproducts depend on the specific reaction but typically include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) from the coupling process and unreacted organostannane starting materials.[1][6] In reactions involving tin hydrides or under certain conditions, you may also form hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) from homocoupling side reactions.[1][6]

Q3: Can I simply rely on a standard silica gel column for purification? A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient for achieving the low ppm levels required for many applications.[1] Many organotin byproducts are relatively non-polar and tend to co-elute with the desired product, making baseline separation difficult.[1]

Q4: What are the primary strategies for removing organotin byproducts? A4: The main strategies involve converting the tin byproducts into species that are more easily separated.[3] This is typically achieved by:

  • Precipitation: Converting the tin species into an insoluble solid that can be removed by filtration. The most common method is treatment with potassium fluoride (KF) to form insoluble organotin fluorides.[7]

  • Polarity Modification: Chemically altering the tin byproduct to make it significantly more or less polar than the desired product, thus facilitating separation by extraction or chromatography.[8][9]

  • Specialized Chromatography: Using a modified stationary phase that selectively retains organotin compounds.[4][6]

Q5: How can I accurately quantify the amount of residual tin in my final product? A5: Several analytical techniques can be employed to confirm the removal of tin byproducts to the desired level:[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique ideal for quantifying tin at ppm or even parts-per-billion (ppb) levels.[10]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying trace metals.[1][10]

  • ¹H NMR Spectroscopy: While less sensitive than ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities (typically >1%).[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you quickly diagnose and resolve problems.

Issue 1: Persistent tin contamination after an aqueous potassium fluoride (KF) wash.

  • Possible Cause: Insufficient reaction between the organotin species and the fluoride ions. This can happen if the tin byproduct is not a halide (e.g., unreacted Bu₃SnH or Bu₃SnSnBu₃) or due to inadequate mixing.[11]

  • Recommended Solution:

    • Ensure Vigorous Mixing: When performing the KF wash, stir the biphasic mixture vigorously for at least one hour to maximize interfacial contact and ensure complete precipitation of the organotin fluoride.[4]

    • Pre-treat with Iodine (I₂): If you suspect the presence of tin hydrides or ditins, treat the crude reaction mixture with a solution of iodine (I₂) before the KF wash. This oxidizes Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which readily precipitates with KF.[6][8] (See Protocol 4 for details).

Issue 2: An emulsion or a fine, difficult-to-filter precipitate forms during the KF wash.

  • Possible Cause: The insoluble tributyltin fluoride (Bu₃SnF) precipitate can sometimes be very fine or gelatinous, preventing clean phase separation or clogging filter paper.[6][11]

  • Recommended Solution:

    • Filter through Celite®: After the KF wash, filter the entire biphasic mixture through a pad of Celite®. The Celite provides a porous matrix that traps the fine precipitate, allowing the liquid phases to pass through.[6][8] The filtrate can then be returned to a separatory funnel for phase separation.

    • Centrifugation: For smaller scales, centrifuging the mixture can effectively pellet the solid tin fluoride, allowing the supernatant liquid to be decanted.[11]

Issue 3: Tin byproducts co-elute with my product during flash chromatography.

  • Possible Cause: The polarity of the organotin byproducts is very similar to that of your desired compound.

  • Recommended Solution:

    • Modify the Stationary Phase: Use a modified silica gel that has a higher affinity for tin. Chromatography on a stationary phase prepared with 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel is highly effective at retaining a broad range of organotin impurities.[4][6] (See Protocol 3).

    • Modify the Mobile Phase: Add a small amount (2-5% v/v) of triethylamine to your eluent. The amine base interacts with the Lewis acidic tin center, increasing its retention on the silica gel and allowing your product to elute first.[6][8] (See Protocol 2).

Issue 4: Low recovery of the desired product after the workup procedure.

  • Possible Cause: The product may be physically trapped in the precipitate or may have some affinity for the modified stationary phase.

  • Recommended Solution:

    • Wash the Precipitate: If you filtered off a significant amount of tin fluoride precipitate, wash the filter cake thoroughly with the organic solvent used for extraction to recover any trapped product.

    • Adjust KF Concentration: If you suspect product precipitation or degradation during the KF wash, try using a more dilute KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[1]

    • Consider Alternative Methods: If low recovery persists with one method, switch to an alternative strategy. For example, if you are losing product on a K₂CO₃-silica column, try a KF wash or a triethylamine-modified eluent system instead.

Issue 5: My product is a solid. How can I best purify it from organotin residues?

  • Possible Cause: Standard aqueous workups can be cumbersome for solid products.

  • Recommended Solution: Recrystallization is often a highly effective method for purifying solids. For removing tin, a preliminary slurry is particularly effective. Slurry the crude solid product in a solvent in which the product has minimal solubility but the tin impurities are soluble (e.g., hexanes or methyl tert-butyl ether (MTBE)). Filter the solid product, then proceed with a standard recrystallization from an appropriate solvent system.[6][12]

Visual Workflow and Troubleshooting Diagrams

The following diagrams provide a logical framework for selecting a purification strategy and troubleshooting common issues.

G start Crude Reaction Mixture (Contains Tin Byproducts) is_solid Is the desired product a solid? start->is_solid kf_wash Perform Aqueous KF Wash (Protocol 1) is_solid->kf_wash No slurry Slurry in MTBE/Hexanes, filter, then recrystallize is_solid->slurry Yes check_purity2 Check Purity (TLC, NMR) kf_wash->check_purity2 check_purity1 Check Purity (TLC, NMR) slurry->check_purity1 is_clean1 Is it clean? check_purity1->is_clean1 is_clean2 Is it clean? check_purity2->is_clean2 column Purify by Column Chromatography end Pure Product column->end is_clean1->column No is_clean1->end Yes is_clean2->end Yes troubleshoot Go to Troubleshooting Workflow is_clean2->troubleshoot No G start Tin Still Present After Initial Workup problem_type What is the issue? start->problem_type coelution Co-elution during chromatography problem_type->coelution Co-elution kf_ineffective KF wash was ineffective problem_type->kf_ineffective Ineffective KF emulsion Emulsion / Fine Ppt during KF wash problem_type->emulsion Emulsion sol_coelution1 Use K₂CO₃-Silica Column (Protocol 3) coelution->sol_coelution1 sol_coelution2 Use TEA-treated eluent (Protocol 2) coelution->sol_coelution2 sol_kf_ineffective Treat with I₂ then repeat KF wash (Protocol 4) kf_ineffective->sol_kf_ineffective sol_emulsion Filter through Celite® emulsion->sol_emulsion end Re-evaluate Purity sol_coelution1->end sol_coelution2->end sol_kf_ineffective->end sol_emulsion->end

Caption: Troubleshooting logic for common tin removal issues.

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This method relies on the reaction of organotin halides with KF to form highly insoluble organotin fluorides (R₃SnF), which precipitate out of the organic phase. [1][13]

  • Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. [8]3. Vigorous Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes for each wash. A white precipitate of Bu₃SnF may form at the interface. [6][8]4. Filtration (if necessary): If a significant precipitate forms that hinders separation, filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF. [6]5. Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine to remove residual water. [14]6. Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. [6] Protocol 2: Chromatography on Triethylamine-Treated Silica Gel

This is a rapid method for removing Bu₃SnX byproducts directly during column chromatography. [2][8]

  • Prepare Eluent: Prepare the desired solvent system (eluent) for your flash chromatography. Add 2-5% triethylamine (TEA) by volume to the eluent.

  • Pack Column: Pack a chromatography column with silica gel using the TEA-containing eluent.

  • Load and Elute: Concentrate the crude reaction mixture, dissolve it in a minimal amount of the TEA-containing eluent, and load it onto the column.

  • Run Chromatography: Elute the column with the TEA-containing solvent system. The tin byproducts will have a higher affinity for the column and will be strongly retained, allowing for the clean separation of your product.

Protocol 3: Chromatography on Potassium Carbonate (K₂CO₃)-Impregnated Silica Gel

This highly effective method can reduce organotin impurities to below 15 ppm and is suitable for a wide range of tin byproducts. [4][6]

  • Prepare Stationary Phase: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w). This mixture can be prepared in advance and stored for several months. [1][4]2. Pack Column: Dry-pack or slurry-pack a chromatography column with the prepared K₂CO₃-silica mixture in the desired eluent.

  • Load and Elute: Concentrate the crude reaction mixture under reduced pressure (a preliminary aqueous workup is typically not necessary). [6]Dissolve the crude product in a minimal amount of solvent, load it onto the column, and elute with an appropriate solvent system to separate the desired product from the immobilized tin impurities.

Protocol 4: Treatment with Iodine (I₂) followed by KF Wash

This protocol is specifically for reactions where unreacted tin hydrides (Bu₃SnH) or ditins (Bu₃SnSnBu₃) are expected byproducts. [8]

  • Dilution: Dilute the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Iodine Addition: Add a solution of I₂ in the same organic solvent dropwise at room temperature until a faint persistent yellow or brown color of iodine remains.

  • Quench Excess Iodine: Quench the excess I₂ by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

  • KF Wash: Proceed with the standard aqueous KF wash as described in Protocol 1 to remove the newly formed Bu₃SnI as its fluoride precipitate.

Method Comparison Table

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous KF Wash Precipitation of insoluble R₃SnF. [1]Simple, inexpensive, and broadly effective for R₃SnX byproducts. [1]Can form emulsions; may not remove all tin species (e.g., R₃SnH); can be slow. [1][8]General purpose removal of tributyltin halides.
TEA-Treated Silica Lewis base (TEA) interaction with Lewis acidic tin increases retention on silica. [8]Fast, simple to implement into a standard column purification. [8][15]May not be sufficient for very high levels of contamination; introduces a basic additive.Quick purification when tin byproducts have similar polarity to the product.
K₂CO₃-Silica Column Strong retention of tin species on a basic stationary phase.Highly effective (<15 ppm); removes a broad range of tin species. [4][6]Requires preparation of the stationary phase.Achieving very low tin levels required for biological applications.
I₂ then KF Wash Oxidation of R₃SnH/R₃SnSnR₃ to R₃SnI, which is then precipitated. [8]Effectively removes non-halide tin byproducts.Multi-step procedure; introduces an oxidant.Reactions using Bu₃SnH or where homocoupling is a side reaction.
Slurry/Recrystallization Differential solubility of product and tin impurities. [12]Highly effective for crystalline solids; avoids chromatography.Only applicable to solid products; potential for product loss.Purifying solid products to high levels.

References

  • Benchchem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. [Online PDF].
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
  • Benchchem. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions. [Online PDF].
  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969. Available at: [Link]

  • Chrétien, J. M., Zammattio, F., & Quintard, J. P. (2006). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 106(3), 913-975. [Abstract available at ResearchGate]. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Managing and Removing Tin Byproducts from Reactions. [Online PDF].
  • Google Patents. (1990). JPH029890A - Method for removing organotin compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. NCBI Bookshelf. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • NRO Chemistry. (2020). Stille Coupling. [Video]. YouTube. Available at: [Link]

  • Gabr, M. et al. (2017). Workup for removing tin byproducts? [Discussion]. ResearchGate. Available at: [Link]

  • University of Southampton. (2004). KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. ePrints Soton. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]

  • Reddit. (2022). Dealing with Organotin reactions. r/chemistry. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Removal of Tin Residues from Reaction Products. [Online PDF].
  • Chemporia. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Wikipedia. (n.d.). Triphenyltin chloride. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

Sources

Validation & Comparative

"comparing E-3-(Tributylstannyl)-2-propen-1-amine with other organostannanes"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Allylamine Stitch"

E-3-(Tributylstannyl)-2-propen-1-amine (CAS 202115-92-2) represents a specialized class of vinyl organostannanes designed for the modular installation of the allylamine (


)  motif. Unlike simple vinyltributylstannane, which installs a naked vinyl group requiring subsequent functionalization, this reagent serves as a convergent "stitch," introducing both the unsaturation and the nitrogen handle in a single cross-coupling event.

This guide objectively compares its performance against standard organostannanes, highlighting the critical operational requirement of nitrogen protection to prevent catalyst poisoning—a nuance often overlooked in general Stille protocols.

Structural & Electronic Profile

The reagent consists of a tributyltin moiety attached to the


-position of an allylamine skeleton with E (trans) geometry.
FeatureTechnical Significance
Geometry (E-Isomer) Preserves the trans double bond geometry in the final coupled product, essential for stereodefined natural product synthesis (e.g., peptide isosteres).
Amine Functionality Provides a direct handle for further diversification (acylation, alkylation) post-coupling.
Tributyltin Group Offers a balance between reactivity and stability. Less volatile and acutely toxic than Trimethyltin (TMT) analogs, though lipophilicity complicates purification.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with its closest mechanistic and structural alternatives.

Table 1: Organostannane Performance Matrix
FeatureTarget Reagent (E-3-Tributylstannyl-allylamine)Vinyltributylstannane (Standard)Allyltributylstannane (Isomer)
Primary Utility Direct installation of E-allylamines.Installation of vinyl group (

).
Installation of allyl group (

).
Transmetallation Rate High , but slower than simple vinyl stannanes due to steric bulk of the

tail.
Very High (Benchmark for Stille).Moderate (Can suffer from allylic rearrangement).
Catalyst Compatibility Low (Free Amine):

coordinates Pd, poisoning the catalyst. High (Protected):

-Boc or

-Phth variants couple efficiently.
High: Non-coordinating hydrocarbon tail.High: Non-coordinating.
Stereofidelity Excellent: Retention of E-geometry is >98% under standard conditions.N/A: Terminal alkene.Variable: Double bond migration can occur.[1]
Purification Difficult (Streaking on silica due to amine). Requires basified eluent.Moderate (Non-polar).Moderate (Non-polar).
Deep Dive: The "Free Amine" Trap

A critical failure mode in using this compound is attempting the coupling with the free amine.

  • Mechanism of Failure: The basic nitrogen lone pair binds tightly to the electrophilic Pd(II) intermediate, displacing the phosphine ligands required for the catalytic cycle.

  • Solution: Use the

    
    -Boc  or 
    
    
    
    -Phthalimide
    protected derivatives. The carbamate/imide reduces the nucleophilicity of the nitrogen, preventing catalyst sequestration.

Mechanistic Visualization

The following diagram illustrates the synthesis of the reagent via hydrostannylation and its subsequent entry into the Stille catalytic cycle. Note the critical decision point regarding amine protection.

Stille_Pathway start Propargylamine protection Protection (Boc2O / Phth) start->protection Step 1 hydrostannylation Hydrostannylation (Bu3SnH, AIBN, 80°C) protection->hydrostannylation Step 2 reagent N-Protected (E)-Vinyl Stannane hydrostannylation->reagent Yield: ~75-85% transmetal Transmetallation (Rate Limiting) reagent->transmetal Enters Cycle cycle_start Pd(0) Catalyst ox_add Oxidative Addition (R-X) cycle_start->ox_add ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->cycle_start Regeneration product Coupled (E)-Allylamine red_elim->product

Figure 1: Synthesis and Catalytic Pathway. The workflow emphasizes the necessity of pre-protection to ensure efficient transmetallation.

Experimental Protocols

Protocol A: Synthesis of N-Boc-(E)-3-(Tributylstannyl)-2-propen-1-amine

This protocol ensures the correct E-geometry via radical hydrostannylation.

  • Reagents: N-Boc-propargylamine (1.0 equiv), Tributyltin hydride (1.1 equiv), AIBN (0.05 equiv).

  • Setup: Flame-dried flask under Argon atmosphere.

  • Procedure:

    • Dissolve N-Boc-propargylamine in dry toluene (0.5 M).

    • Add

      
       and AIBN.
      
    • Heat to 80°C for 4 hours. (Note: AIBN promotes radical chain propagation favoring the thermodynamic E-isomer).

    • Cool to room temperature and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5).

    • Observation: The product is a colorless oil.

    • Yield: Typical yields are 75–85%.

Protocol B: Stille Cross-Coupling

Representative procedure for coupling with an aryl iodide.

  • Reagents: Aryl Iodide (1.0 equiv), N-Boc-Stannane (1.1 equiv),

    
     (5 mol%), CuI (10 mol% - optional accelerator).
    
  • Solvent: DMF or Dioxane (degassed).

  • Procedure:

    • Combine aryl iodide and stannane in the reaction vessel.

    • Add solvent and sparge with Argon for 15 minutes.

    • Add Pd catalyst (and CuI if using sterically hindered substrates).

    • Heat to 90°C for 12–16 hours.

  • Workup (Tin Removal):

    • Dilute with ether and wash with 10% aqueous KF (Potassium Fluoride). This precipitates the tin byproduct as insoluble

      
      , which can be filtered off.
      
    • Why KF? Standard extraction often fails to remove lipophilic tin residues.

Safety & Handling (E-E-A-T)

  • Toxicity: Tributyltin compounds are potent marine biocides and endocrine disruptors. They are readily absorbed through the skin.

    • Comparison: While less volatile than Trimethyltin (TMT), TBT is persistent. All weighing must occur in a fume hood.

  • Waste Disposal: All aqueous washes (especially the KF wash) and solid tin residues must be segregated into specific "Organotin Waste" streams, never general organic waste.

  • Destannylation: Vinyl stannanes are acid-sensitive. Avoid acidic workups which can lead to protodestannylation (cleaving the C-Sn bond prematurely).

References

  • Hydrostannylation Selectivity: Kinetic versus thermodynamic stereoselectivity in the hydrostannylation of propargylic alcohol derivatives. Chemistry – A European Journal, 2012. Link

  • Stille Reaction Mechanism: The Stille Reaction.[1][2][3][4] Organic Chemistry Portal.[1][4] Link

  • General Propargylamine Synthesis: Solvent-free synthesis of propargylamines: an overview. RSC Advances, 2021. Link

  • Organotin Toxicity: Toxicity of organotin compounds.[1][2][4] Journal of Toxicological Sciences. Link

  • Stille Coupling Optimization: Advancing total synthesis through the Stille cross-coupling. PMC, 2026. Link

Sources

"spectroscopic analysis to confirm reaction with E-3-(Tributylstannyl)-2-propen-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide details the spectroscopic methodologies required to validate the purity, stereochemistry, and reaction progress of ** E-3-(Tributylstannyl)-2-propen-1-amine** (CAS: 202115-92-2).

Significance: This compound is a critical "linchpin" reagent in organic synthesis and radiochemistry. It serves as a stereodefined precursor for Stille cross-couplings and, more importantly, for radioiodination (e.g., synthesis of


I or 

I labeled brain imaging agents).[1] The biological efficacy of the final drug often depends entirely on the retention of the E-alkene geometry. Therefore, standard analytical methods are insufficient; researchers must employ a multi-modal spectroscopic approach to confirm the E-configuration and the complete consumption of the toxic organotin moiety.

Comparative Analysis of Spectroscopic Methodologies

In drug development, no single method provides a complete picture.[1] The table below objectively compares the three primary validation pillars for this specific stannane reagent.

Feature1H NMR Spectroscopy Mass Spectrometry (ESI/GC-MS) Infrared (IR) Spectroscopy
Primary Utility Stereochemical Confirmation (E vs Z)Trace Impurity Detection & Product ConfirmationFunctional Group Monitoring (Rapid Pass/Fail)
Key Marker Vinyl coupling constants (

) & Tin Satellites
Isotopic cluster patterns of Tin (

Sn)
N-H stretch (amine) & C=C stretch
Sensitivity Moderate (~1-5 mg req.)High (picogram range)Low to Moderate
Stereo-Specificity High (Definitive)Low (Isomers often co-elute/fragment similarly)Low (Subtle fingerprint differences)
Throughput Low (Minutes per sample)High (Seconds to Minutes)High (Real-time probe possible)
Verdict Mandatory for batch release.Mandatory for reaction completeness check.Supplementary for in-process checks.

Deep Dive: The NMR Validation Protocol

The "Gold Standard" for Stereochemistry

The defining characteristic of the E-isomer is the trans-coupling constant between the vinyl protons. You cannot rely solely on chemical shift; you must measure the coupling constants (


) .
Expected 1H NMR Signature (CDCl

, 400 MHz)
  • 
     0.8–1.6 ppm:  Tributyltin alkyl region (Multiplets, 27H).[1] Note: Integration here serves as the internal reference for stoichiometry.
    
  • 
     3.3–3.5 ppm:  Allylic methylene protons (–CH
    
    
    
    –N).
  • 
     5.9–6.7 ppm:  Vinyl protons (H
    
    
    
    and H
    
    
    ).
Critical Validation Criteria (The "Self-Validating" Check)

To confirm the E-isomer and rule out the Z-isomer or destannylated impurities, verify these specific values:

  • Vinyl-Vinyl Coupling (

    
    ): 
    
    • Target (E-isomer):

      
      .
      
    • Rejection Criteria: If

      
      , the sample contains the Z-isomer.
      
  • Tin Satellites (

    
    ): 
    
    • Observe the "mini-doublets" flanking the main vinyl peaks. These arise from coupling with

      
      Sn and 
      
      
      
      Sn isotopes (approx. 16% natural abundance combined).[1]
    • Diagnostic Value: The magnitude of

      
       is typically larger  than 
      
      
      
      .
    • Trans coupling (

      
      ) is typically 70–100 Hz .
      

Expert Insight: If the tin satellites are missing or broadened into the baseline, your catalyst may have degraded the stannane, or "scrambling" has occurred.[1] Always zoom in 20x on the baseline of the vinyl region.

Experimental Workflow: Reaction Confirmation

This section details the protocol for confirming the reaction of this compound with Iodine (Iododestannylation) to form an E-vinyl iodide. This is a standard proxy for radiolabeling reactions.

Workflow Diagram

ReactionValidation Start Start: Stannane Precursor Reaction Reaction: I2 / THF / 0°C Start->Reaction Quench Quench: Na2S2O3 (aq) Reaction->Quench Extraction Extraction (Et2O) Quench->Extraction Analysis Spectroscopic Analysis Extraction->Analysis PathNMR Method A: 1H NMR Analysis->PathNMR Structural Proof PathMS Method B: MS (ESI+) Analysis->PathMS Trace Sn Check CheckNMR Check: Loss of Sn Satellites? Retention of J > 14Hz? PathNMR->CheckNMR CheckMS Check: Loss of Sn Isotope Cluster? Appearance of [M+I]+? PathMS->CheckMS Result Validated E-Vinyl Iodide CheckNMR->Result Yes Fail Re-purify / Reject CheckNMR->Fail No (Z-isomer/Mixed) CheckMS->Result Sn < 5 ppm CheckMS->Fail Residual Sn

Caption: Logical workflow for confirming the iododestannylation of the target stannane, prioritizing stereochemical retention and tin removal.

Step-by-Step Protocol
Step 1: Reaction Setup
  • Dissolve this compound (1.0 equiv) in dry THF.

  • Cool to 0°C. Add Iodine (I

    
    , 1.1 equiv) dropwise until a faint violet color persists.
    
  • Causality: The persistence of color indicates that the highly reactive C-Sn bond has been fully consumed by the electrophilic iodine.

Step 2: Workup (Critical for Analysis)[1]
  • Quench with 10% aq. Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to remove excess iodine.
  • Extract with ether.

  • Note: Tributyltin iodide (Bu

    
    SnI) is a byproduct. It is lipophilic. You must use a fluoride source (KF/Silica) or specialized chromatography to remove the tin byproduct before spectroscopic validation, or the Sn-alkyl region in NMR will remain populated.
    
Step 3: Validation (The "Confirm Reaction" Phase)

Run the sample through the following checklist:

  • NMR Check:

    • Disappearance: The multiplet at

      
       0.8–1.6 ppm (Bu
      
      
      
      Sn) should decrease significantly (or disappear if purified).[1]
    • Shift: The vinyl protons will shift downfield (deshielding effect of Iodine).

    • Stereochemistry: Measure the new vinyl coupling. E-1-iodo-prop-1-en-3-amine derivatives typically show

      
      . If 
      
      
      
      drops to ~7 Hz, isomerization occurred.[1]
  • Mass Spec Check:

    • Look for the absence of the characteristic Tin isotope pattern. Tin has many stable isotopes (

      
      Sn to 
      
      
      
      Sn), creating a unique "picket fence" cluster in MS.[1]
    • Success: A clean molecular ion peak for the iodinated product (M+H) without the complex trailing isotope cluster of Tin.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
NMR shows mixed

values (14 Hz & 7 Hz)
Isomerization during reaction or purification. Acidic silica gel often causes

isomerization.
Use neutralized silica (add 1% Et

N to eluent) or basic alumina for purification.
Broadened Vinyl Signals Residual paramagnetic impurities or dynamic exchange.Filter sample through Celite; ensure all Iodine is quenched.
Persistent Tin Signals in MS Incomplete removal of Bu

Sn-X byproduct.
Treat crude reaction with aqueous KF (Potassium Fluoride) to precipitate insoluble Bu

SnF.

References

  • Organic Syntheses . "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-3-(tributylstannyl)propenoate". Org.[2] Synth.1990 , 68, 116.[1] Link[1]

  • Reich, H. J. "NMR Spectroscopy: Proton-Proton J-Coupling".[3] University of Wisconsin-Madison.[3] Link

  • Santa Cruz Biotechnology . "this compound Product Data". Link[1]

  • Chemical Instrumentation Facility, Iowa State University . "NMR Coupling Constants Guide". Link

  • Beilstein Journal of Organic Chemistry . "Reactivity of hypervalent iodine(III) reagents bearing a benzylamine". Beilstein J. Org. Chem.2024 , 20, 2966–2976.[1] Link

Sources

Optimizing Stille Coupling for Functionalized Substrates: A Mechanistic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stille Paradox"

The Stille cross-coupling reaction remains a cornerstone of drug discovery due to its mild conditions and exceptional functional group tolerance.[1] However, it suffers from a "Stille Paradox": the very stability that makes organostannanes tolerant to air and moisture also renders them kinetically sluggish during the transmetallation step, particularly when functionalized with electron-poor heteroarenes or sterically demanding groups.

This guide moves beyond standard protocols (e.g., Pd(PPh₃)₄ in toluene) to compare mechanistically distinct acceleration strategies. We focus on overcoming the rate-determining step (RDS) of transmetallation through ligand modulation, copper co-catalysis, and fluoride activation.

The Mechanistic Landscape[2][3][4][5]

To optimize a failing Stille coupling, one must understand that Transmetallation (TM) is almost invariably the RDS. Unlike Suzuki coupling, which relies on base activation, Stille coupling relies on the nucleophilicity of the C-Sn bond.

The "Open" vs. "Closed" Transmetallation Pathways

The reaction does not proceed through a single pathway. The choice of ligand and solvent dictates the transition state geometry.

  • Cyclic (Closed) Pathway: Dominant in non-polar solvents with standard ligands. The halide bridges the Pd and Sn centers. This is often slow for bulky substrates.

  • Ionic (Open) Pathway: Dominant in polar solvents (DMF, NMP) or with fluoride additives. The halide dissociates, creating a cationic Pd species that is highly electrophilic.

StilleMechanism cluster_TM Transmetallation (Rate Determining Step) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + R-X Rx R-X (Electrophile) PdII_Trans trans-Pd(II)(R)(X)L2 (Resting State) OxAdd->PdII_Trans TM_Closed Cyclic Transition State (Neutral, Slow) PdII_Trans->TM_Closed Standard Conditions TM_Open Ionic Transition State (Cationic, Fast) PdII_Trans->TM_Open + Polar Solvent / F- RedElim Reductive Elimination (Fast) TM_Closed->RedElim TM_Open->RedElim RedElim->Pd0 - Product Product R-R' + X-SnBu3

Figure 1: The Stille Catalytic Cycle highlighting the bifurcation at the Rate-Determining Transmetallation step.[1][2][3]

Comparative Analysis: Acceleration Strategies

When standard conditions fail (yield < 20%), three primary mechanistic interventions exist. The table below compares their efficacy for functionalized substrates.

Table 1: Performance Comparison of Catalytic Systems
FeatureStandard System The "Farina Effect" (Copper) The "Fu" System (Bulky Ligands) Fluoride Activation
Catalyst/Additive Pd(PPh₃)₄ or Pd₂dba₃/PPh₃Pd(PPh₃)₄ + CuI (10-50 mol%) Pd₂(dba)₃ + P(t-Bu)₃ Pd source + CsF / TBAF
Mechanistic Driver Thermal activationPhosphine scavenging (Ether) OR Cu-transmetallation (DMF)Monoligated Pd(0) species (highly active)Formation of hypervalent stannate [R₃SnF₂]⁻
Best For Simple Aryl-Aryl couplingHeterocycles , sterically hindered couplingsAlkyl halides , extremely bulky partnersProtode-stannylation prone substrates
Reaction Time 12-24 h (Reflux)1-4 h (RT to 50°C)1-12 h (RT)2-6 h (Mild heat)
Toxicity/Cleanup High (Tin)High (Tin + Copper)High (Tin)High (Tin + Fluoride salts)
Key Limitation Slow TM; HomocouplingRequires "Soft" ligands (PPh₃); Incompatible with AsPh₃Air-sensitive ligand; expensiveSilyl protecting groups may be cleaved

Deep Dive: The "Copper Effect"[7]

The addition of Copper(I) Iodide (CuI) is the single most effective "rescue" for a stalled Stille reaction. However, its mechanism depends entirely on the solvent/ligand combination.

Mechanism A: The "Scavenger" (In THF/Dioxane)

In ethereal solvents, free phosphine ligands (like PPh₃) inhibit the reaction by keeping the Palladium center saturated (autoretardation).

  • Action: CuI binds the free PPh₃, pulling the equilibrium toward the active, unsaturated Pd species.

  • Critical Note: This only works with strong donors like PPh₃. It does not work with Triphenylarsine (AsPh₃) because AsPh₃ dissociates readily on its own.

Mechanism B: The "Co-Catalyst" (In DMF/NMP)

In polar aprotic solvents, a transmetallation cascade occurs.

  • Action: The stannane transfers the organic group to Copper first (forming R-Cu), which is far more nucleophilic than R-Sn. The R-Cu then transmetallates to Palladium.[4][5]

CopperEffect cluster_scavenge Mechanism A: Ligand Scavenging (THF) cluster_cocat Mechanism B: Cu Transmetallation (DMF) Pd_Sat Pd(L)3 (Inactive) Pd_Active Pd(L)2 (Active) Pd_Sat->Pd_Active - L CuI CuI Cu_L [Cu-L] Complex (Precipitate/Inactive) CuI->Cu_L + L (Scavenged) Sn_R R-SnBu3 Cu_R R-Cu (Transient) Sn_R->Cu_R + CuI Pd_Prod Pd(II)-R Cu_R->Pd_Prod + Pd(II)-X Pd_II Pd(II)-X Pd_II->Pd_Prod Direct Sn (Slow)

Figure 2: Dual mechanisms of the Copper Effect depending on solvent polarity.

Experimental Protocols

Protocol A: The "Copper-Rescue" Method (For Heterocycles)

Use when standard Pd(PPh₃)₄ fails to convert >20% in 12h.

Reagents:

  • Electrophile (1.0 equiv)

  • Functionalized Stannane (1.1 - 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Additive: CuI (10-20 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow:

  • Inert Setup: Charge a Schlenk tube or microwave vial with the electrophile, CuI, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane.

  • Stannane Addition: Add the stannane via syringe.

  • Thermal Cycle: Heat to 60°C. Monitor by TLC/LCMS at 1 hour.

    • Self-Validation: The reaction mixture should darken. If it remains pale yellow, the active Pd(0) may not be forming or oxidative addition is stalled.

  • Workup: Dilute with EtOAc and wash with saturated KF or NH₄OH to sequester tin and copper residues (crucial for removing metal toxicity).

Protocol B: The "Fluoride-Flash" Method (For Bulky/Labile Groups)

Use for sterically hindered substrates or when acid-sensitive groups are present.

Reagents:

  • Pd₂(dba)₃ (2.5 mol%) / P(t-Bu)₃ (5 mol%) OR Pd(PPh₃)₄

  • Additive: CsF (2.0 equiv)

  • Solvent: DMF or Dioxane

Workflow:

  • Combine Pd source, ligand, CsF, electrophile, and stannane in a vial.

  • Purge with Argon.

  • Add solvent.[6][5]

  • Stir at 45°C.

    • Mechanistic Note: The CsF generates an insoluble byproduct (Bu₃SnF). The precipitation of this species drives the equilibrium forward (Le Chatelier’s principle).

Troubleshooting & Optimization Decision Tree

Follow this logic path to select the correct mechanistic intervention.

OptimizationTree Start Standard Stille Failed (Yield < 20%) Q1 Is the substrate sterically hindered? Start->Q1 Q2 Is the stannane a heteroaryl/chelating? Q1->Q2 No Sol_Fu Use 'Fu' Conditions Pd2(dba)3 + P(t-Bu)3 + CsF Q1->Sol_Fu Yes (Ortho-subs) Sol_Cu Use 'Copper Effect' Pd(PPh3)4 + CuI (20%) Solvent: DMF Q2->Sol_Cu Yes (Pyridyl/Thiazolyl) Sol_As Use 'Weak Ligand' Pd2(dba)3 + AsPh3 Solvent: NMP Q2->Sol_As No (General Low Reactivity)

Figure 3: Decision matrix for optimizing stalled Stille couplings.

References

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[6] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911.

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[6][7] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6] Angewandte Chemie, 116(9), 1152–1156.

  • Scott, W. J., & Stille, J. K. (1986).[8] Palladium-catalyzed coupling of vinyl triflates with organostannanes.[5] Journal of the American Chemical Society, 108(11), 3033–3040.

Sources

A Comparative Guide to Recent Advances in Allylic Stannane Chemistry: Catalysis, Stereocontrol, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of molecular synthesis. Among the arsenal of organometallic reagents, allylic stannanes have long been valued for their stability, versatility, and predictable reactivity. This guide provides an in-depth review of recent breakthroughs in allylic stannane chemistry, with a focus on catalytic asymmetric methodologies, a comparative analysis of reaction parameters, and their impactful application in the synthesis of complex natural products.

I. The Enduring Utility of Allylic Stannanes: An Overview

Allylic stannanes are organotin compounds featuring a tin atom bonded to an allylic system. Their moderate nucleophilicity allows for controlled additions to electrophiles, most notably aldehydes and imines, to form homoallylic alcohols and amines, respectively. This transformation is of paramount importance as the resulting products are versatile intermediates in organic synthesis. The general stability of allylic stannanes to air and moisture, compared to their more reactive organometallic counterparts, makes them highly practical reagents in a laboratory setting.[1]

The reactivity of allylic stannanes can be modulated, with reactions proceeding under thermal conditions or, more commonly, with promotion by Lewis acids. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, rendering it more electrophilic and facilitating nucleophilic attack by the allylic stannane.[2] This interaction is crucial for achieving high levels of stereocontrol in these additions.

II. Advances in the Synthesis of Allylic Stannanes

The utility of any synthetic method is intrinsically linked to the accessibility of its key reagents. Recent years have seen significant progress in the synthesis of structurally diverse and functionalized allylic stannanes.

A. Stannylcupration of Allenes and Alkynes

A powerful and versatile method for the preparation of allylic and vinylic stannanes is the stannylcupration of carbon-carbon multiple bonds.[3][4] This method involves the addition of a stannylcuprate reagent to an allene or alkyne, generating a vinyl- or allylcuprate intermediate that can be trapped with an electrophile. The regio- and stereoselectivity of this reaction are highly dependent on the nature of the cuprate, the reaction temperature, and the structure of the unsaturated substrate.[4]

B. Palladium-Catalyzed and Radical-Based Methodologies

Palladium-catalyzed cross-coupling reactions have also emerged as a valuable tool for the synthesis of allylic stannanes. These methods often involve the reaction of an allylic electrophile, such as an allylic acetate or halide, with a distannane reagent in the presence of a palladium catalyst. Furthermore, radical-mediated hydrostannylation of allenes and alkynes provides a complementary approach, often with different regiochemical outcomes compared to the cuprate-based methods.[5]

III. Catalytic Asymmetric Additions: The Quest for Stereocontrol

A major focus of recent research in allylic stannane chemistry has been the development of catalytic asymmetric methods for the addition to aldehydes, enabling the synthesis of enantioenriched homoallylic alcohols.

A. Chiral Lewis Acid Catalysis

The use of chiral Lewis acids to catalyze the enantioselective addition of achiral allylic stannanes to aldehydes has been a fruitful area of investigation. The chiral Lewis acid coordinates to the aldehyde, creating a chiral environment that directs the facial attack of the allylic stannane.

A notable example is the use of chiral (acyloxy)borane (CAB) catalysts. For instance, a modified Yamamoto Lewis acid, prepared from the 2,6-dimethoxybenzoic ester of (R,R)-tartaric acid, has been shown to promote the addition of crotyltributyltin to various aldehydes with good to excellent diastereoselectivity and enantioselectivity, favoring the syn adducts.[6] In a comparative study, the use of Keck's BINOL-based titanium catalyst with the same substrates resulted in different selectivity profiles, highlighting the crucial role of the chiral ligand in determining the stereochemical outcome.[6]

AldehydeCatalystDiastereoselectivity (syn:anti)Enantiomeric Excess (% ee) of syn-adductReference
CyclohexanecarboxaldehydeModified CAB92:890[6]
CyclohexanecarboxaldehydeKeck's BINOL/Ti(Oi-Pr)₄65:3595[6]
BenzaldehydeModified CAB85:1585[6]

Table 1: Comparison of Chiral Lewis Acid Catalysts in the Asymmetric Allylation of Aldehydes with Crotyltributyltin.

B. Chiral Allylic Stannanes

An alternative approach to asymmetric induction is the use of chiral, non-racemic allylic stannanes. These reagents have an inherent facial bias, which can lead to high levels of stereocontrol in their reactions with achiral aldehydes. The synthesis of these chiral stannanes is a key challenge, with methods often relying on the enantioselective reduction of α,β-unsaturated carbonyl compounds followed by stannylation.[7]

IV. Mechanistic Insights: Understanding the Source of Selectivity

The stereochemical outcome of allylic stannane additions is dictated by the geometry of the transition state. For Lewis acid-catalyzed reactions, the prevailing model involves a six-membered, chair-like transition state where the aldehyde, Lewis acid, and allylic stannane are organized to minimize steric interactions.[2]

G cluster_0 Chair-like Transition State R_aldehyde R_aldehyde H_aldehyde H O_aldehyde O C_aldehyde C O_aldehyde->C_aldehyde LA Lewis Acid O_aldehyde->LA coordination C_aldehyde->R_aldehyde C_aldehyde->H_aldehyde C1_allyl C C_aldehyde->C1_allyl bond forming SnR3 SnR3 C1_allyl->SnR3 C2_allyl C C1_allyl->C2_allyl C3_allyl C C2_allyl->C3_allyl R_allyl R_allyl C3_allyl->R_allyl

Figure 1: A generalized chair-like transition state model for the Lewis acid-promoted addition of an allylic stannane to an aldehyde.

The substituents on both the aldehyde and the allylic stannane prefer to occupy pseudo-equatorial positions to avoid steric clashes, thus determining the relative stereochemistry of the newly formed stereocenters. The nature of the Lewis acid and the chiral ligands associated with it fine-tunes the energetics of the competing transition states, leading to high levels of enantioselectivity.

V. Application in Natural Product Synthesis: A Powerful Tool for Complexity

The reliability and stereoselectivity of allylic stannane additions have made them a valuable tool in the total synthesis of complex natural products, where the construction of multiple stereocenters is often a major challenge.

A. Total Synthesis of (+)-Pancratistatin

The total synthesis of the potent anticancer agent (+)-pancratistatin provides a compelling example of the strategic use of an allylic stannane addition. A key step in the synthesis involved the intramolecular addition of an allylic stannane to an aldehyde, which established the correct stereochemistry at two contiguous stereocenters in a single operation. This approach was superior to other strategies considered, which would have required more steps and offered less stereocontrol.

B. Synthesis of the Core of Hemibrevetoxin B

In the synthesis of the marine neurotoxin hemibrevetoxin B, an intramolecular allylic stannane addition was employed to construct one of the cyclic ether rings of the complex polycyclic framework.[1] The high diastereoselectivity of this cyclization was crucial for the success of the overall synthetic route.

VI. Experimental Protocols: A Practical Guide

To illustrate the practical application of these methods, a general experimental protocol for the Lewis acid-promoted addition of allyltributylstannane to an aldehyde is provided below.

General Procedure for the Lewis Acid-Promoted Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • Allyltributylstannane (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 mmol)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add a solution of allyltributylstannane (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ (10 mL).

  • Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

G cluster_0 Experimental Workflow start Start: Aldehyde in DCM cool Cool to -78 °C start->cool add_la Add Lewis Acid cool->add_la add_stannane Add Allyltributylstannane add_la->add_stannane react Reaction at -78 °C add_stannane->react quench Quench with NaHCO₃ react->quench workup Aqueous Workup quench->workup purify Purification workup->purify product Homoallylic Alcohol purify->product

Figure 2: A flowchart outlining the general experimental workflow for the Lewis acid-promoted allylation of an aldehyde.

VII. Future Outlook

The field of allylic stannane chemistry continues to evolve, with ongoing efforts to develop more efficient, selective, and environmentally benign methodologies. Key areas of future research will likely include:

  • Development of novel chiral catalysts: The design of new and more effective chiral ligands and catalysts will remain a central theme, with the goal of achieving even higher levels of enantioselectivity and broader substrate scope.

  • Expansion of reaction scope: The application of allylic stannanes in new types of transformations beyond additions to carbonyls and imines will be an important area of exploration.

  • Greener methodologies: The development of reactions that utilize catalytic amounts of tin reagents or employ tin-free alternatives will be crucial for addressing the environmental concerns associated with organotin compounds.

References

  • Barbero, A., & Pulido, F. J. (2005). Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis. Chemical Society Reviews, 34(11), 913-920. [Link]

  • Barbero, A., & Pulido, F. J. (2005). Allylstannanes and vinylstannanes from stannylcupration of C-C multiple bonds. Recent advances and applications in organic synthesis. Chemical Society Reviews, 34(11), 913-20. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). On the Lewis-acid-induced addition of allylstannanes to aldehydes: a spectroscopic investigation. Journal of the American Chemical Society, 115(8), 3133-3139. [Link]

  • Gung, B. W. (2004). Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. Organic Reactions, 1-113. [Link]

  • Marshall, J. A., & Palovich, M. R. (1998). Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry, 63(12), 3902-3913. [Link]

  • Organostannane addition. (2023, November 29). In Wikipedia. [Link]

  • Ueno, Y., Sano, H., & Okawara, M. (1981). Stannes in synthesis: A new route to 2-substituted-1,3-butadienes via stereoselective allyltin formation under homolytic conditions. Tetrahedron Letters, 22(27), 2675-2678. [Link]

  • Marshall, J. A., & Gung, W. Y. (1989). Synthesis of chiral α,δ-dioxygenated allylic stannanes as reagents for carbohydrate synthesis and homologation. The Journal of Organic Chemistry, 54(25), 5949-5951. [Link]

Sources

A Comparative Guide to the Strategic Application of E-3-(Tributylstannyl)-2-propen-1-amine in the Total Synthesis of Crambescidin Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Complex Marine Natural Product Synthesis

In the intricate world of total synthesis, the strategic choice of key bond-forming reactions is paramount to success. This is particularly true for the synthesis of complex marine natural products such as the crambescidin alkaloids, a family of pentacyclic guanidine-containing compounds with significant biological activity. A pivotal challenge in their synthesis lies in the stereocontrolled construction of their densely functionalized core. This guide provides an in-depth comparison of two powerful strategies for the assembly of the crambescidin framework: a Stille coupling approach utilizing a functionalized allylic stannane, exemplified by reagents like E-3-(Tributylstannyl)-2-propen-1-amine, and the tethered Biginelli reaction, a robust alternative for the construction of related guanidine heterocycles.

The Challenge: Stereocontrolled Synthesis of the Crambescidin Core

The crambescidin alkaloids, such as crambescidin 800, are characterized by a unique pentacyclic guanidinium core. The stereochemical complexity and the presence of multiple reactive functional groups necessitate a highly selective and efficient synthetic strategy. The formation of the key carbon-carbon and carbon-nitrogen bonds to construct the intricate ring system is a formidable synthetic hurdle.

Case Study 1: The Stille Coupling Approach in the Synthesis of (-)-Crambescidin 800

The laboratory of Larry E. Overman pioneered an elegant approach to the crambescidin core that employs a palladium-catalyzed Stille cross-coupling reaction. This strategy hinges on the coupling of a vinyl iodide with a functionalized allylic stannane to forge a crucial carbon-carbon bond, setting the stage for subsequent cyclizations to form the pentacyclic system. While the exact reagent this compound is a representative of the class of nucleophiles used, a protected amino group is often employed in the actual synthesis to avoid side reactions.

The Causality Behind the Experimental Choice

The choice of the Stille coupling is strategic for several reasons:

  • Mild Reaction Conditions: The reaction proceeds under neutral or near-neutral conditions, which is crucial for preserving the sensitive functional groups present in the advanced intermediates of the crambescidin synthesis.

  • Functional Group Tolerance: Stille couplings are renowned for their tolerance of a wide array of functional groups, a critical feature when dealing with complex, multifunctional molecules.

  • Stereochemical Fidelity: The geometry of the vinyl stannane and vinyl halide is typically retained in the coupled product, allowing for precise control over the stereochemistry of the newly formed double bond.

Experimental Protocol: Stille Coupling for the Crambescidin Backbone

The following is a representative experimental protocol for a key Stille coupling step in the synthesis of a crambescidin precursor, based on the work of Overman and colleagues.

Reaction: Palladium-catalyzed cross-coupling of a vinyl iodide with an allylic tributylstannane.

Materials:

  • Vinyl iodide precursor

  • Allylic tributylstannane (e.g., a protected derivative of this compound)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the vinyl iodide in anhydrous DMF are added CuI, and AsPh₃.

  • The allylic tributylstannane is then added, followed by the addition of Pd₂(dba)₃.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • The mixture is stirred vigorously for 1-2 hours and then filtered through a pad of Celite®.

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Key Transformation

Stille_Coupling VinylIodide Vinyl Iodide (Crambescidin Precursor) Catalyst Pd(0) Catalyst (Pd₂(dba)₃/AsPh₃/CuI) VinylIodide->Catalyst Oxidative Addition Stannane This compound (Protected) Stannane->Catalyst Transmetalation Product Coupled Product (Key Intermediate) Catalyst->Product Reductive Elimination Byproduct Tributyltin Iodide Catalyst->Byproduct

Caption: Key Stille coupling in crambescidin synthesis.

Alternative Strategy: The Tethered Biginelli Reaction

As a powerful alternative for the construction of the guanidine-containing core of related alkaloids, the Overman group also developed the tethered Biginelli reaction. This intramolecular cyclocondensation provides a highly stereocontrolled route to the tricyclic guanidine core found in batzelladine alkaloids, which share structural similarities with the crambescidins.

The Rationale for the Tethered Biginelli Reaction

This approach offers several advantages:

  • High Stereocontrol: By tethering the components of the Biginelli reaction, the stereochemical outcome of the cyclization is effectively controlled, leading to the formation of a single diastereomer.

  • Convergence: This strategy allows for the convergent assembly of complex structures from relatively simple starting materials.

  • Efficiency: The intramolecular nature of the reaction often leads to higher yields and greater efficiency compared to intermolecular counterparts.

Experimental Protocol: Tethered Biginelli Condensation

The following protocol is representative of the key tethered Biginelli condensation step for the synthesis of a tricyclic guanidine core.[1]

Reaction: Intramolecular cyclocondensation of a β-ketoester with a tethered urea/guanidine.

Materials:

  • β-Ketoester precursor with a tethered urea or protected guanidine

  • Acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)

  • Solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus for azeotropic removal of water

Procedure:

  • A solution of the β-ketoester precursor in the chosen solvent is placed in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • The acid catalyst is added to the solution.

  • The reaction mixture is heated to reflux, and the progress of the reaction is monitored by the collection of water in the Dean-Stark trap and by TLC analysis.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic guanidine product.

Visualizing the Workflow

Biginelli_Reaction cluster_0 Tethered Biginelli Reaction Start β-Ketoester with Tethered Guanidine Acid Acid Catalyst (e.g., CSA) Start->Acid Protonation Intermediate Iminium Ion Intermediate Acid->Intermediate Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Product Tricyclic Guanidine Core Cyclization->Product Dehydration

Caption: Tethered Biginelli reaction workflow.

Performance Comparison: Stille Coupling vs. Tethered Biginelli Reaction

FeatureStille Coupling Approach (for Crambescidins)Tethered Biginelli Reaction (for Batzelladines/related cores)
Key Bond Formed C(sp²) - C(sp³)C-N and C-C bonds in a cyclocondensation
Stereocontrol High fidelity in transferring alkene geometry.Excellent diastereoselectivity due to the tether.
Overall Yield Generally moderate to good for the coupling step.Often high yielding for the cyclization step.[1]
Step Economy Can be part of a convergent synthesis.Highly convergent and atom-economical.
Reagent Toxicity A significant drawback is the use of toxic organotin reagents.Generally uses less toxic and more common organic reagents.
Substrate Scope Broad scope for various vinyl halides and organostannanes.More specific to the synthesis of the guanidine-containing heterocyclic core.

Conclusion: A Tale of Two Strategies

Both the Stille coupling utilizing functionalized allylic stannanes and the tethered Biginelli reaction represent powerful and elegant solutions to the challenges posed by the synthesis of complex marine alkaloids. The choice between these strategies is dictated by the specific target molecule and the overall synthetic plan.

The Stille coupling offers a versatile method for carbon-carbon bond formation with excellent functional group tolerance, making it ideal for late-stage coupling of complex fragments in the synthesis of molecules like the crambescidins. However, the inherent toxicity of organotin reagents is a significant consideration.

On the other hand, the tethered Biginelli reaction provides a highly stereocontrolled and efficient route to the core guanidine heterocycle of related alkaloids like the batzelladines. Its convergent nature and the use of less toxic reagents make it an attractive alternative for the construction of these specific structural motifs.

Ultimately, the mastery of both of these synthetic methodologies provides the synthetic chemist with a powerful toolkit to tackle the synthesis of even the most formidable natural products, paving the way for further biological and medicinal investigations.

References

  • Franklin, A. S.; Ly, S. K.; Mackin, G. H.; Overman, L. E.; Shaka, A. J. Application of the Tethered Biginelli Reaction for Enantioselective Synthesis of Batzelladine Alkaloids. Absolute Configuration of the Tricyclic Guanidine Portion of Batzelladine B. J. Org. Chem.1999 , 64 (5), 1512–1519. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of E-3-(Tributylstannyl)-2-propen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of E-3-(Tributylstannyl)-2-propen-1-amine (CAS No. 202115-92-2)[1][2]. As a member of the tributyltin (TBT) class of organotin compounds, this reagent necessitates stringent handling and disposal procedures due to its significant potential for environmental toxicity and adverse health effects.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for organometallic waste to ensure the protection of both laboratory personnel and the environment.

The core principle underpinning this protocol is the containment and segregation of organotin waste to prevent its release. Tributyltin compounds are recognized as highly toxic biocides and environmental contaminants.[4][5] They exhibit high toxicity to aquatic organisms, can bioaccumulate in the food chain, and are known endocrine disruptors.[6] Human exposure can lead to skin and eye irritation, and long-term exposure may result in damage to internal organs such as the liver and kidneys.[3][4] Therefore, every step in the disposal process is designed to mitigate these risks.

Hazard Profile of Tributyltin (TBT) Compounds

This compound should be handled with the assumption that it carries a hazard profile similar to other TBT compounds. The high toxicity of this chemical class is the primary driver for the rigorous disposal requirements.

Hazard TypeDescriptionPotential Effects
Environmental Highly toxic to marine and freshwater organisms, even at very low concentrations. Known to cause imposex (the development of male characteristics in female snails).[4][6]Disruption of aquatic ecosystems, population collapse of non-target species.
Human Health (Acute) Moderately toxic through ingestion and dermal absorption.[4] A potent irritant to the skin, eyes, and mucous membranes.[4][6]Skin burns, dizziness, respiratory difficulties, and flu-like symptoms upon exposure to vapors or dust.[4]
Human Health (Chronic) Can affect the endocrine, immune, and central nervous systems.[6] Prolonged exposure may lead to damage to the liver, kidneys, and reproductive system.[7]Immunosuppression, hearing loss, and potential hormonal disruption.[3]
Physical Organotin compounds can be combustible.[8]May burn, but not considered a significant fire risk unless heated.[9]

Core Principles of Organotin Waste Management

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Plan experiments to use the smallest feasible quantities of the reagent.

  • Segregation: Never mix organotin waste with other laboratory waste streams, such as halogenated or non-halogenated solvents, unless they are part of the same experimental residue.[10] Incompatible mixtures can create unforeseen hazards or complicate the disposal process.

  • Designated Accumulation Area: All laboratories generating organotin waste must establish a designated and clearly marked Satellite Accumulation Area (SAA) for hazardous waste storage.[11] This area should be under the control of laboratory personnel and away from general traffic.

  • Proper Containment: Waste must be stored in robust, chemically compatible containers with secure, tight-fitting lids to prevent leaks or atmospheric emissions.[11][12]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its final collection.

Personnel Protective Equipment (PPE) is mandatory throughout this process. This includes, at a minimum:

  • Neoprene or other chemically resistant gloves.

  • Tightly fitting safety goggles and a face shield.[7][13]

  • A laboratory coat.[7][13]

All handling of the chemical and its waste must be conducted within a certified chemical fume hood.[13]

Step 1: Waste Collection at the Source

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and the first rinse of any contaminated glassware, in a designated, compatible waste container (e.g., a glass or plastic-coated bottle).[14]

  • Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and silica gel, into a separate, clearly labeled, heavy-duty plastic bag or a dedicated container.[15] Do not include any sharp objects.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be collected in a designated, puncture-proof sharps container labeled as "Organotin Contaminated Sharps."[16]

Step 2: Container Labeling

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[17]

  • The label must include:

    • The words "Hazardous Waste"[18]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream with their estimated concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Storage

  • Ensure the lids on all waste containers are securely fastened at all times, except when adding waste.[11][16]

  • Store the sealed waste containers in your designated Satellite Accumulation Area.

  • Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers to mitigate potential leaks or spills.[14]

  • Segregate the organotin waste containers from incompatible materials, particularly strong acids and oxidizers.[11]

Step 4: Arranging for Disposal

  • Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), arrange for its collection.[11]

  • Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the Environmental Health & Safety (EH&S) office.

  • Do not pour any amount of organotin waste down the drain or dispose of it in the regular trash.[14][15]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel.[13]

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.[13]

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator with an organic vapor cartridge if there is a risk of inhalation.[13][17]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9] For solid spills, carefully sweep the material to avoid raising dust.[13]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.[13]

  • Seek Medical Attention: If there is any skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[19][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Experiment Complete Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? start->is_solid is_sharp Sharps Waste? start->is_sharp liquid_waste Collect in Labeled Liquid Waste Bottle (e.g., Glass) is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Waste Bag/Container is_solid->solid_waste Yes sharp_waste Collect in Labeled Puncture-Proof Sharps Container is_sharp->sharp_waste Yes store Store Securely in Satellite Accumulation Area (with Secondary Containment) liquid_waste->store solid_waste->store sharp_waste->store pickup Arrange for Hazardous Waste Pickup with EHS store->pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

  • Wikipedia. (n.d.). Tributyltin.
  • International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin.
  • University of Edinburgh Research Explorer. (2007). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
  • Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT).
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (2025). Safety and handling precautions for organotin compounds.
  • BenchChem. (2025). Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide.
  • Pharmaffiliates. (n.d.). This compound.
  • MIT. (n.d.). Procedure for disposing of hazardous waste.
  • University of California. (n.d.). Tributyltin hydride.
  • Apollo Scientific. (2023). Tributyltin azide Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025). Tributylethynylstannane Safety Data Sheet.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.